molecular formula C10H4ClN3O2 B5709990 (2-chloro-5-nitrobenzylidene)malononitrile CAS No. 3138-22-5

(2-chloro-5-nitrobenzylidene)malononitrile

Cat. No. B5709990
CAS RN: 3138-22-5
M. Wt: 233.61 g/mol
InChI Key: GGIHYGVNLFPXSY-UHFFFAOYSA-N
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Description

(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS gas, is a chemical compound used as a riot control agent. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. CS gas is widely used by law enforcement agencies and military forces for crowd control purposes. The purpose of

Scientific Research Applications

Toxicity and Reactivity

(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS, has been the subject of various studies focusing on its toxicity and reactivity. Originally synthesized as a benzylidene malononitrile derivative, its toxic properties have been extensively investigated. It forms adducts with a range of substances like amines, n-butanethiol, Grignard reagents, hydrazoic acid, and hydrogen cyanide, reacting also with hypochlorite, water, and various oxidizing and reducing agents (Jones & Israel, 1970).

Antitumor Properties

Research dating back to 1952 explored the effects of substituted malononitriles, including (2-chloro-5-nitrobenzylidene)malononitrile, on tumor growth. Certain derivatives showed notable retardation in the growth of transplantable carcinomas, indicating potential antitumor properties (Gal, Fung, & Greenberg, 1952).

Chemical Synthesis Applications

In the field of chemical synthesis, (2-chloro-5-nitrobenzylidene)malononitrile has been used in the preparation of various chemical compounds. For instance, its reaction with piperidine and 1-naphthol was investigated for the synthesis of naphtho[1,2-b]pyrans (Dell, Bloxham, & Smith, 1994).

Detection of Cyanide in Water

A novel application of malononitrile derivatives, including (2-chloro-5-nitrobenzylidene)malononitrile, is in the detection of cyanide in water. Research on chromogenic devices has demonstrated their effectiveness in identifying cyanide ions, with potential implications for environmental monitoring (Schramm, Menger, & Machado, 2016).

Medical Research

Medical research has also explored the use of (2-chloro-5-nitrobenzylidene)malononitrile derivatives. One study showed that tyrphostin AG-126, a derivative, enhances the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines (Turpaev & Welsh, 2016).

Polymer Synthesis

In the realm of polymer science, malononitrile, including its (2-chloro-5-nitrobenzylidene) derivative, has been utilized in the synthesis of various polymers. One study detailed the polycondensation of malononitrile with benzyl chloride, leading to the production of dibenzylmalononitrile (Kawabata, Matsubara, & Yamashita, 1973).

properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHYGVNLFPXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354885
Record name Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-

CAS RN

3138-22-5
Record name Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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